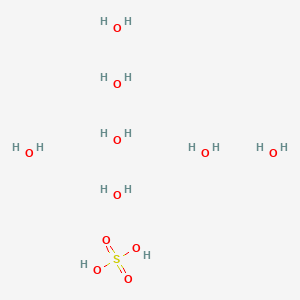
Sulphate heptahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphate heptahydrate refers to a class of compounds where a sulphate salt is combined with seven molecules of water. These compounds are often used in various industrial and scientific applications due to their unique properties. Examples include magnesium this compound (commonly known as Epsom salt) and zinc this compound. These compounds are typically crystalline and can be found in various forms depending on the metal ion they are associated with.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulphate heptahydrate compounds can be synthesized through various chemical reactions. For instance, zinc this compound can be prepared by reacting zinc carbonate with sulphuric acid: [ \text{ZnCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ] The resulting zinc sulphate solution is then crystallized to form zinc this compound .
Magnesium this compound can be produced by reacting magnesium oxide or magnesium carbonate with sulphuric acid. The solution is then evaporated to obtain the heptahydrate form .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale reactions and purification processes. For example, magnesium this compound is produced by reacting magnesium chloride bittern from salt lakes with sulphuric acid, followed by crystallization and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Sulphate heptahydrate compounds undergo various chemical reactions, including:
Dehydration: Heating these compounds can remove the water molecules, converting them to their anhydrous forms.
Hydrolysis: In aqueous solutions, these compounds can dissociate into their constituent ions.
Redox Reactions: Some this compound compounds, like ferrous this compound, can participate in redox reactions.
Common Reagents and Conditions
Common reagents used with this compound compounds include acids (e.g., sulphuric acid) for synthesis and bases for neutralization reactions. Conditions such as temperature and pH can significantly affect the reactions.
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction. For instance, dehydration of magnesium this compound yields anhydrous magnesium sulphate, while hydrolysis in water produces magnesium and sulphate ions .
Wissenschaftliche Forschungsanwendungen
Sulphate heptahydrate compounds have numerous applications in scientific research:
Chemistry: Used as reagents in various chemical reactions and as standards in analytical chemistry.
Biology: Magnesium this compound is used in cell culture media and as a nutrient supplement.
Medicine: Magnesium this compound is used as a laxative and to treat magnesium deficiency.
Wirkmechanismus
The mechanism of action of sulphate heptahydrate compounds varies depending on their application. For example, magnesium sulphate acts as an anticonvulsant by inhibiting action potentials in myometrial muscle cells, reducing the frequency and force of contractions . In water treatment, zinc sulphate acts as a coagulant by neutralizing charges on suspended particles, allowing them to aggregate and settle .
Vergleich Mit ähnlichen Verbindungen
Sulphate heptahydrate compounds can be compared with other hydrates and anhydrous sulphates:
Magnesium this compound vs. Anhydrous Magnesium Sulphate: The heptahydrate form contains water molecules, making it more soluble and easier to handle in certain applications.
Zinc this compound vs. Zinc Sulphate Monohydrate: The heptahydrate form has more water molecules, affecting its solubility and reactivity.
List of Similar Compounds
- Magnesium this compound (Epsom salt)
- Zinc this compound
- Ferrous this compound
- Copper sulphate pentahydrate (similar in terms of being a hydrated sulphate)
These comparisons highlight the unique properties and applications of this compound compounds.
Eigenschaften
CAS-Nummer |
642485-72-1 |
|---|---|
Molekularformel |
H16O11S |
Molekulargewicht |
224.19 g/mol |
IUPAC-Name |
sulfuric acid;heptahydrate |
InChI |
InChI=1S/H2O4S.7H2O/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);7*1H2 |
InChI-Schlüssel |
RVUXIPACAZKWHU-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


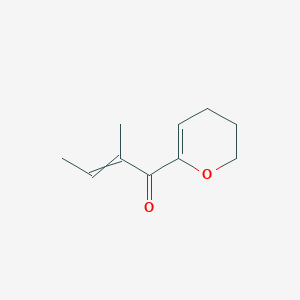
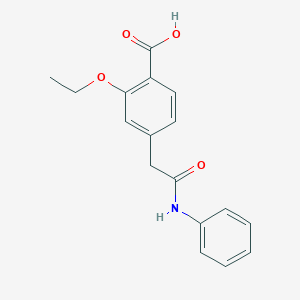
![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
silane](/img/structure/B12583937.png)
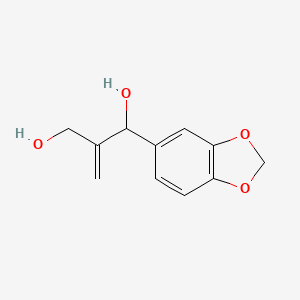
![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
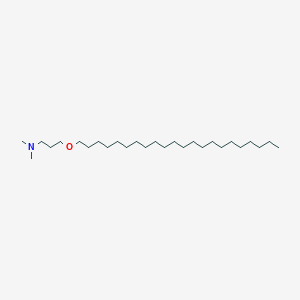
![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
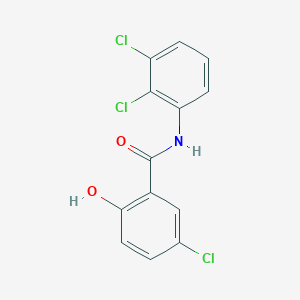
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
